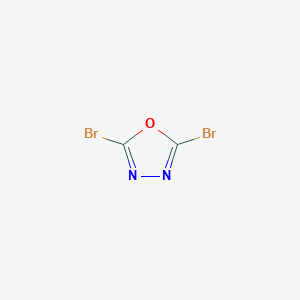
2,5-Dibromo-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-1,3,4-oxadiazol es un compuesto heterocíclico que contiene un átomo de oxígeno y dos átomos de nitrógeno en un anillo de cinco miembros. Este compuesto es un derivado del 1,3,4-oxadiazol, que es conocido por su amplia gama de actividades biológicas y aplicaciones en diversos campos como la química medicinal, la ciencia de los materiales y la agricultura .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,5-dibromo-1,3,4-oxadiazol generalmente involucra la bromación del 1,3,4-oxadiazol. Un método común es la reacción del 1,3,4-oxadiazol con bromo en presencia de un solvente adecuado como ácido acético o cloroformo. La reacción generalmente se lleva a cabo a temperatura ambiente o bajo condiciones de reflujo para asegurar una bromación completa .
Métodos de Producción Industrial
La producción industrial de 2,5-dibromo-1,3,4-oxadiazol sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos y solventes de grado industrial, y las condiciones de reacción se optimizan para obtener un rendimiento y pureza máximos. El producto se purifica luego utilizando técnicas estándar como recristalización o cromatografía en columna .
Análisis De Reacciones Químicas
Tipos de Reacciones
2,5-Dibromo-1,3,4-oxadiazol experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo pueden ser sustituidos por otros grupos funcionales usando reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.
Reacciones de Ciclización: Puede participar en reacciones de ciclización para formar compuestos heterocíclicos más complejos.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y aminas. Las reacciones se llevan a cabo típicamente en solventes polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) a temperaturas elevadas.
Oxidación: Se utilizan agentes oxidantes como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica con aminas puede producir oxadiazoles sustituidos con amino, mientras que la oxidación puede producir óxidos de N-oxadiazol .
Aplicaciones Científicas De Investigación
2,5-Dibromo-1,3,4-oxadiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de diversas moléculas bioactivas con potenciales propiedades antivirales, anticancerígenas y antiinflamatorias.
Ciencia de Materiales: El compuesto se emplea en el desarrollo de materiales avanzados como materiales electroluminiscentes y de transporte de electrones.
Agricultura: Se utiliza en la síntesis de agroquímicos con actividades herbicidas y fungicidas.
Investigación Biológica: El compuesto se estudia por sus interacciones con macromoléculas biológicas y su potencial como sonda molecular.
Mecanismo De Acción
El mecanismo de acción del 2,5-dibromo-1,3,4-oxadiazol involucra su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un aceptor de enlaces de hidrógeno bioisostérico para compuestos carbonílicos como cetonas, ésteres, amidas y carbamatos. Es resistente al metabolismo por enzimas hidrolasas de éster y peptidasas, lo que lo convierte en una molécula estable y efectiva para diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos Similares
- 1,2,4-Oxadiazol
- 1,2,5-Oxadiazol
- 1,2,3-Oxadiazol (menos estable y menos estudiado)
Unicidad
2,5-Dibromo-1,3,4-oxadiazol es único debido a su patrón de sustitución específico, que confiere propiedades electrónicas y estéricas distintas. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos materiales y moléculas bioactivas. En comparación con otros isómeros de oxadiazol, los derivados del 1,3,4-oxadiazol son más ampliamente estudiados y utilizados debido a su estabilidad y diversas actividades biológicas .
Propiedades
IUPAC Name |
2,5-dibromo-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2N2O/c3-1-5-6-2(4)7-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPYEHHPCQONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,6,8,8-Tetramethyl-6,8-dihydrofuro[3,4-b][1,8]naphthyridine](/img/structure/B11879026.png)


![6,7-Dimethyl-5,8-dihydro-1H-naphtho[2,3-d]imidazole-4,9-diol](/img/structure/B11879041.png)
![Dibenzo[b,g][1,8]naphthyridine](/img/structure/B11879045.png)
![1-Benzylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11879048.png)


